

# IUPAC name for 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B184643

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An In-Depth Technical Guide to **3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde**: Synthesis, Properties, and Applications in Drug Discovery

## Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a vast array of pharmacologically active compounds.<sup>[1][2]</sup> Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a focal point in medicinal chemistry and drug discovery programs.<sup>[1][3]</sup> Within this important class of compounds, **3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde** emerges as a pivotal synthetic intermediate. The presence of a reactive aldehyde group on the pyrazole ring makes it a versatile building block for constructing more complex molecular architectures with significant therapeutic potential.<sup>[3][4]</sup>

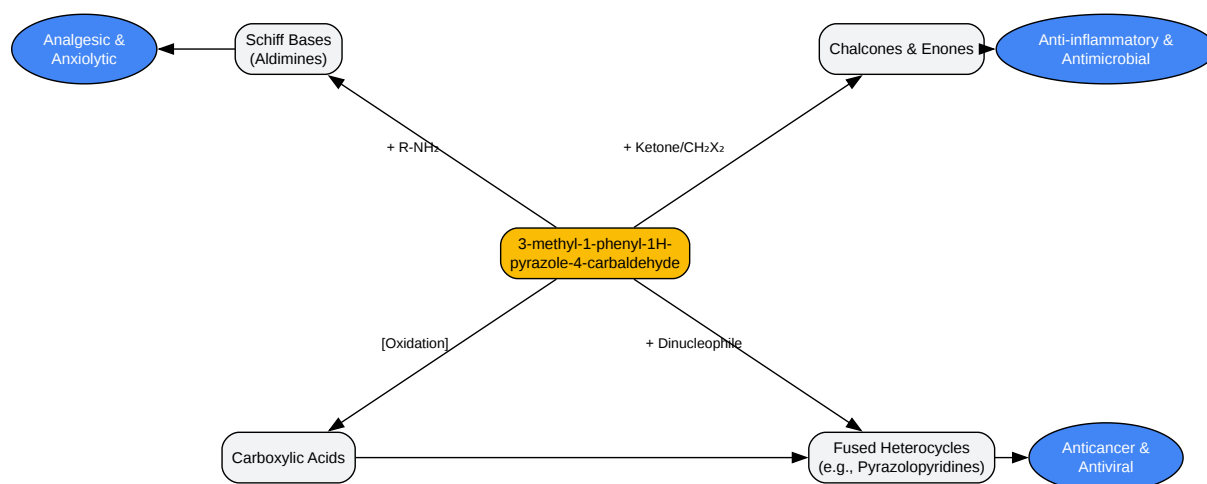
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical properties, synthesis, characterization, and its critical role as a precursor in the development of novel therapeutic agents. The narrative emphasizes the causality behind synthetic choices and provides validated protocols, grounding the discussion in authoritative scientific literature.

## Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is 3-methyl-1-phenylpyrazole-4-carbaldehyde.[5] It is a solid at room temperature and possesses the chemical properties summarized below.

Property	Value	Source
IUPAC Name	3-methyl-1-phenylpyrazole-4-carbaldehyde	PubChem[5]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O	PubChem[5]
Molecular Weight	186.21 g/mol	Sigma-Aldrich
CAS Number	21487-48-9	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
Melting Point	57-61 °C	Sigma-Aldrich
InChI Key	CVCOOKQWHMGEDQ-UHFFFAOYSA-N	PubChem[5]
SMILES	<chem>Cc1nn(cc1C=O)-c2ccccc2</chem>	Sigma-Aldrich

Below is a diagram representing the core chemical structure of the molecule.



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## References

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- 5. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>O | CID 848884 - PubChem [pubchem.ncbi.nlm.nih.gov]
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